![molecular formula C22H24ClN5O3 B4508007 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B4508007.png)
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Overview
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxypiperidine ring, and a pyrazolyl-pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl-piperidine intermediate, followed by the introduction of the pyrazolyl-pyridazinone moiety through a series of condensation and cyclization reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that incorporates multiple functional groups, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 445.98 g/mol. The presence of the chlorophenyl group and hydroxypiperidine moiety suggests potential interactions with neurotransmitter receptors.
Pharmacological Applications
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Neuropharmacology
- Opioid Receptor Modulation : The compound exhibits affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, making it a candidate for pain management therapies. Studies have reported inhibition constants (K_i) of 0.31 nM for μ receptors, indicating strong binding affinity .
- CNS Activity : Its ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders such as depression and anxiety.
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Anti-inflammatory Properties
- Research indicates that derivatives of piperidine can exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, providing a therapeutic angle for conditions like arthritis or other inflammatory diseases.
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Anticancer Research
- Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Opioid Receptor Binding
In vitro studies demonstrated that the compound effectively binds to opioid receptors in cloned receptor systems, showcasing its potential as an analgesic agent . The high selectivity for μ receptors suggests it could be developed into a safer alternative to traditional opioids.
Case Study 2: Neuroprotective Effects
A study conducted on animal models showed that administration of the compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The mechanism was linked to modulation of neurotransmitter levels and reduction of oxidative stress markers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a similar aromatic structure but differs in functional groups and overall reactivity.
Coordination Compounds: Complexes involving similar heterocyclic structures but with different metal centers and ligands.
Uniqueness
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C31H32ClN3O3
- Molecular Weight: 545.06 g/mol
- IUPAC Name: this compound
Pharmacological Properties
- Receptor Binding Affinity : The compound exhibits significant binding affinity to various receptors, including:
- Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties similar to those of morphine, attributed to its interaction with opioid receptors.
- Antidepressant Activity : The presence of a hydroxypiperidine moiety suggests potential antidepressant effects, possibly through serotonin and norepinephrine reuptake inhibition.
The primary mechanism of action appears to involve modulation of the opioid receptor pathways, which are crucial for pain management and mood regulation. Additionally, the pyrazole ring may contribute to neuroprotective effects by mitigating oxidative stress in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. For instance:
- Breast Cancer Cells (MCF7) : The compound showed a dose-dependent inhibition of cell growth.
In Vivo Studies
Animal models have been utilized to assess the analgesic efficacy:
- Acute Pain Models : The compound significantly reduced pain responses in rodent models when administered intraperitoneally.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-15-13-16(2)28(24-15)19-7-8-20(29)27(25-19)14-21(30)26-11-9-22(31,10-12-26)17-3-5-18(23)6-4-17/h3-8,13,31H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCOZYCWYDWGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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